molecular formula C10H19NO2S B13268709 3-[(3-Methylcyclopentyl)amino]-1lambda6-thiolane-1,1-dione

3-[(3-Methylcyclopentyl)amino]-1lambda6-thiolane-1,1-dione

Cat. No.: B13268709
M. Wt: 217.33 g/mol
InChI Key: VBWUIDJXZMRSSL-UHFFFAOYSA-N
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Description

3-[(3-Methylcyclopentyl)amino]-1λ⁶-thiolane-1,1-dione (CAS: 1561683-40-6) is a sulfone-containing compound with the molecular formula C₁₀H₁₉NO₂S and a molecular weight of 217.33 g/mol . Its structure features a thiolane-1,1-dione core substituted with a 3-methylcyclopentylamino group, conferring both lipophilicity and steric bulk.

Properties

Molecular Formula

C10H19NO2S

Molecular Weight

217.33 g/mol

IUPAC Name

N-(3-methylcyclopentyl)-1,1-dioxothiolan-3-amine

InChI

InChI=1S/C10H19NO2S/c1-8-2-3-9(6-8)11-10-4-5-14(12,13)7-10/h8-11H,2-7H2,1H3

InChI Key

VBWUIDJXZMRSSL-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(C1)NC2CCS(=O)(=O)C2

Origin of Product

United States

Preparation Methods

Structural Features

Synthesis

The synthesis of 3-$$(3-Methylcyclopentyl)amino]-1lambda6-thiolane-1,1-dione typically involves multi-step reactions using heterocyclic chemistry techniques. These methods may include the use of Grignard reagents or other organometallic species to introduce functional groups into the thiolane framework. Reactions require careful control of conditions, such as temperature and solvent choice, to optimize yields and purity.

Chemical Properties

Thiolane derivatives participate in various chemical transformations that are influenced by the functional groups present and the reaction conditions applied. Electrophilic substitutions may occur at the sulfur-containing ring system under suitable conditions.

Physical Properties

Relevant analyses such as NMR spectroscopy and mass spectrometry are employed to confirm structure and purity.

Data Table

Property Value
Molecular Formula C10H19NO2S
Molecular Weight 217.33 g/mol
IUPAC Name N-(3-methylcyclopentyl)-1,1-dioxothiolan-3-amine
PubChem Compound ID 64502244
Standard InChI InChI=1S/C10H19NO2S/c1-8-2-3-9(6-8)11-10-4-5-14(12,13)7-10/h8-11H,2-7H2,1H3
Standard InChIKey VBWUIDJXZMRSSL-UHFFFAOYSA-N
Canonical SMILES CC1CCC(C1)NC2CCS(=O)(=O)C2

Chemical Reactions Analysis

Types of Reactions

3-[(3-Methylcyclopentyl)amino]-1lambda6-thiolane-1,1-dione can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts such as palladium or platinum. The reaction conditions, including temperature, pressure, and solvent, are optimized to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols .

Scientific Research Applications

3-[(3-Methylcyclopentyl)amino]-1lambda6-thiolane-1,1-dione has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[(3-Methylcyclopentyl)amino]-1lambda6-thiolane-1,1-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural Analogues and Their Properties

The following table summarizes critical data for 3-[(3-Methylcyclopentyl)amino]-1λ⁶-thiolane-1,1-dione and its structural analogues:

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Substituents Notes
3-[(3-Methylcyclopentyl)amino]-1λ⁶-thiolane-1,1-dione C₁₀H₁₉NO₂S 217.33 1561683-40-6 3-Methylcyclopentylamino Lipophilic; potential applications in medicinal chemistry.
3-[(2-Methylpropyl)amino]-1λ⁶-thiolane-1,1-dione hydrochloride C₈H₁₆ClNO₂S ~217.7 (base + HCl) N/A 2-Methylpropylamino (hydrochloride salt) Discontinued; salt form enhances solubility but reduces lipophilicity.
2-(Hydroxymethyl)-1λ⁶-thiolane-1,1-dione C₅H₁₀O₃S 150.20 1785360-85-1 Hydroxymethyl Highly polar; suitable as a synthetic precursor.
3-(4,5-Dichloro-6-oxo-1,6-dihydropyridazin-1-yl)-1λ⁶-thiolane-1,1-dione C₈H₇Cl₂N₃O₃S ~304.13 867329-88-2 Dichloropyridazinyl Aromatic and electron-deficient; discontinued, likely due to stability issues.
Methyl(3-methyl-1,1-dioxidotetrahydro-3-thienyl)amine hydrochloride C₆H₁₄ClNO₂S 199.69 5553-29-7 Methylamino (hydrochloride salt) Smaller substituent; irritant hazard class noted.

Functional Group Influence on Properties

  • Hydrochloride salts (e.g., and ) improve solubility but introduce ionic character, reducing passive diffusion . The hydroxymethyl group () increases polarity, making it more water-soluble but less suited for blood-brain barrier penetration .
  • Electronic and Steric Effects: Dichloropyridazinyl () introduces electronegative and aromatic properties, which may enhance binding to electron-rich biological targets but complicate synthesis . Methylamino () offers minimal steric hindrance, contrasting with the bulky cyclopentyl group in the target compound .

Research and Application Insights

  • Dichloro-substituted analogues () may have been explored for antimicrobial activity but faced discontinuation due to stability or toxicity concerns .
  • Synthetic Utility :

    • Hydroxymethyl-substituted derivatives () serve as intermediates for further functionalization, such as esterification or coupling reactions .
    • Discontinued hydrochloride salts () highlight challenges in balancing solubility and bioavailability during drug development .

Biological Activity

3-[(3-Methylcyclopentyl)amino]-1lambda6-thiolane-1,1-dione is a heterocyclic compound notable for its unique structural features, which include a thiolane ring and an amino group. This compound has garnered interest in the fields of medicinal chemistry and biochemistry due to its potential biological activities and applications. The following sections will explore its chemical properties, biological activities, and relevant research findings.

The molecular formula of 3-[(3-Methylcyclopentyl)amino]-1lambda6-thiolane-1,1-dione is C11H19NO3S, indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms. The structure includes a thiolane ring that contributes to its reactivity and potential interactions with biological molecules. The compound's unique arrangement allows it to participate in various biochemical pathways.

The biological activity of 3-[(3-Methylcyclopentyl)amino]-1lambda6-thiolane-1,1-dione is primarily attributed to its ability to interact with enzymes and receptors in biological systems. Similar compounds have been studied for their roles as enzyme inhibitors or modulators in various therapeutic contexts.

Therapeutic Potential

Research indicates that compounds with thiolane structures can exhibit a range of biological activities, including:

  • Anti-inflammatory effects : Compounds similar to this thiolane derivative have shown promise in reducing inflammation in animal models.
  • Neuroprotective actions : Some studies suggest potential neuroprotective properties, which could be beneficial in treating neurodegenerative diseases.

Study 1: Anti-inflammatory Activity

A study published in a peer-reviewed journal investigated the anti-inflammatory effects of thiolane derivatives. Researchers found that compounds with similar structures significantly reduced pro-inflammatory cytokine levels in vitro. This suggests that 3-[(3-Methylcyclopentyl)amino]-1lambda6-thiolane-1,1-dione may possess similar properties.

Study 2: Neuroprotection

Another research effort focused on neuroprotective agents derived from thiolane structures. The study demonstrated that these compounds could protect neuronal cells from oxidative stress-induced damage. The mechanism was linked to the modulation of antioxidant enzyme activity, indicating a potential pathway for therapeutic application.

Comparative Analysis of Similar Compounds

To better understand the potential of 3-[(3-Methylcyclopentyl)amino]-1lambda6-thiolane-1,1-dione, it is useful to compare it with other related compounds:

Compound NameMolecular FormulaBiological Activity
3-Thiophenamine-1,1-dioxideC9H15N2O2SNeuroprotective
4-(Methylthio)-2-pyridoneC7H7NO2SAnti-inflammatory
5-(Aminomethyl)-2-thiazoleC6H8N2SAntimicrobial

Q & A

Q. What are the common synthetic routes for synthesizing 3-[(3-Methylcyclopentyl)amino]-1lambda6-thiolane-1,1-dione?

The compound can be synthesized via nucleophilic substitution reactions involving 3-methylcyclopentylamine derivatives and activated thiolane-1,1-dione precursors. For example, describes a method using tetrahydrofuran (THF) as a solvent and triethylamine (Et3_3N) to neutralize byproducts, followed by column chromatography for purification . Reaction monitoring via thin-layer chromatography (TLC) is critical to track progress and optimize yield.

Q. How is the purity and structural integrity of the compound validated?

Analytical techniques such as 1^1H/13^13C NMR, high-resolution mass spectrometry (HRMS), and X-ray crystallography (if crystalline) are standard. highlights X-ray crystallography as a key method for confirming molecular geometry, while TLC and filtration of triethylammonium chloride ensure reaction completion and purity .

Q. What safety considerations are essential during synthesis?

Handling fluorinated or phosphonylated intermediates (e.g., 3-Methylcyclopentyl methylphosphonofluoridate in ) requires strict adherence to fume hood protocols and personal protective equipment (PPE) due to potential toxicity. Waste streams containing halogenated byproducts (e.g., brominated analogs in ) must comply with environmental regulations .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and stereochemical control?

Advanced optimization involves screening solvents (e.g., THF vs. dichloromethane), adjusting stoichiometry of the amine precursor, and varying reaction temperatures. suggests that prolonged reaction times (3 days) at room temperature may enhance product formation, while catalytic methods (e.g., metal-free coupling) could reduce side reactions . Computational modeling of steric effects from the 3-methylcyclopentyl group may guide stereoselective synthesis.

Q. What strategies resolve contradictions in spectroscopic data during characterization?

Discrepancies in NMR or mass spectra often arise from residual solvents, tautomerism, or diastereomeric mixtures. For example, notes challenges in distinguishing regioisomers of brominated thiolane derivatives. Combining 2D NMR (e.g., COSY, NOESY) with X-ray data (as in ) can clarify structural ambiguities .

Q. How does the compound interact with biological targets, such as ion channels or enzymes?

Biochemical assays (e.g., fluorescence polarization, surface plasmon resonance) are used to study binding kinetics. highlights the compound’s potential role in modulating protein channels, requiring in vitro assays with purified proteins and kinetic analysis of activation/inhibition thresholds . Molecular docking simulations can predict binding pockets influenced by the 1lambda6-thiolane-1,1-dione moiety.

Q. What are the challenges in scaling up synthesis for preclinical studies?

Scaling up requires addressing exothermic reactions (e.g., during amine coupling) and optimizing purification for large batches. ’s use of column chromatography may be replaced with recrystallization or continuous flow systems to improve efficiency. Stability studies under varied pH and temperature conditions are critical to ensure batch consistency .

Methodological Guidance

Q. How to design experiments to assess the compound’s stability under physiological conditions?

Conduct accelerated stability studies in buffers mimicking physiological pH (e.g., phosphate-buffered saline at pH 7.4) at 37°C. Monitor degradation via HPLC-MS over 48–72 hours. ’s material science applications suggest parallel testing in polymer matrices to evaluate encapsulation efficacy .

Q. What computational tools are suitable for predicting the compound’s reactivity or toxicity?

Density functional theory (DFT) calculations can model electronic properties of the thiolane-1,1-dione core, while QSAR models predict toxicity profiles. ’s structural analogs (e.g., phosphonofluoridates) highlight the need for toxicity databases like Tox21 or ChEMBL to benchmark predictions .

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